![molecular formula C7H11N3 B1372338 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine CAS No. 1187765-24-7](/img/structure/B1372338.png)
3-(2-methylcyclopropyl)-1H-pyrazol-5-amine
Overview
Description
3-(2-methylcyclopropyl)-1H-pyrazol-5-amine (MCPP) is an organic compound that is used in scientific research. It is a derivative of pyrazole, a five-membered heterocyclic compound with two nitrogen atoms in the ring. MCPP has a variety of applications in scientific research, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Antitumor Applications
Pyrazol-5-amine derivatives, including those similar to 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine, have been studied for their potential antitumor properties. For instance, a study by Ma et al. (2020) designed and synthesized 3-aryl-4-alkylpyrazol-5-amines, identifying one compound with significant anti-proliferation activities against osteosarcoma and lung cancer cells (Ma, Ouyang, Wang, & Yao, 2020).
Dye Synthesis
Pyrazole derivatives, including those structurally related to 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine, are used in the synthesis of heterocyclic disazo dyes. Karcı and Karcı (2008) reported the synthesis of novel dyes using similar pyrazole derivatives, which could have applications in various industrial sectors (Karcı & Karcı, 2008).
Chemical Synthesis
Becerra et al. (2021) reported an efficient synthesis methodology for a compound structurally similar to 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine. This synthesis route could be valuable for developing new compounds with potential biological activities (Becerra, Rojas, & Castillo, 2021).
Bioactivity and Pharmacophore Studies
The reaction of pyrazole derivatives with primary amines to yield compounds with potential biological activities was studied by Titi et al. (2020). Their research focused on identifying antitumor, antifungal, and antibacterial pharmacophore sites, which could be relevant for compounds like 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Hadda, 2020).
Solvent-Free Synthesis Approaches
Yu et al. (2013) explored a solvent-free synthesis method for 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives, which could be relevant for eco-friendly synthesis routes of similar compounds (Yu, Chen, Hao, Jiang, Yan, & Lin, 2013).
Reactivity in Palladium-Catalyzed Direct Arylations
Sidhom et al. (2018) investigated the reactivity of 5-aminopyrazoles with a cyclopropyl group in palladium-catalyzed direct arylations. This study provides insights into the chemical reactivity of compounds structurally related to 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine (Sidhom, Soulé, Doucet, & Allouche, 2018).
Antioxidant Agent Synthesis
El‐Mekabaty et al. (2016) synthesized pyrazole derivatives bearing an indole moiety and evaluated them as antioxidant agents. This research may be relevant for the exploration of antioxidant properties in similar compounds (El‐Mekabaty, Etman, & Mosbah, 2016).
Atropisomeric Relationships in Anti-Inflammatory Agents
Veloso et al. (2012) explored the atropisomeric relationships of a substituted N-phenyl-bipyrazole derivative with anti-inflammatory properties, which could be relevant for understanding the stereochemical properties of similar compounds (Veloso, Romeiro, Silva, Alves, Doriguetto, Ellena, Miranda, Barreiro, & Fraga, 2012).
properties
IUPAC Name |
5-(2-methylcyclopropyl)-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-4-2-5(4)6-3-7(8)10-9-6/h3-5H,2H2,1H3,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHOYOOOPIXCBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylcyclopropyl)-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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